Cas no 2138257-98-2 (2-{1-[(Tert-butoxy)carbonyl]-3-methylpiperidin-4-yl}-3-[(1-phenylethyl)carbamoyl]propanoic acid)
2-{1-[(Tert-butoxy)carbonyl]-3-methylpiperidin-4-yl}-3-[(1-phenylethyl)carbamoyl]propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2138257-98-2
- EN300-800711
- 2-{1-[(tert-butoxy)carbonyl]-3-methylpiperidin-4-yl}-3-[(1-phenylethyl)carbamoyl]propanoic acid
- 2-{1-[(Tert-butoxy)carbonyl]-3-methylpiperidin-4-yl}-3-[(1-phenylethyl)carbamoyl]propanoic acid
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- Inchi: 1S/C23H34N2O5/c1-15-14-25(22(29)30-23(3,4)5)12-11-18(15)19(21(27)28)13-20(26)24-16(2)17-9-7-6-8-10-17/h6-10,15-16,18-19H,11-14H2,1-5H3,(H,24,26)(H,27,28)
- InChI Key: DPJYNQQXAKCHLR-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCC(C(C(=O)O)CC(NC(C)C2C=CC=CC=2)=O)C(C)C1)=O
Computed Properties
- Exact Mass: 418.24677219g/mol
- Monoisotopic Mass: 418.24677219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 8
- Complexity: 609
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 95.9Ų
2-{1-[(Tert-butoxy)carbonyl]-3-methylpiperidin-4-yl}-3-[(1-phenylethyl)carbamoyl]propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-800711-0.05g |
2138257-98-2 | 95% | 0.05g |
$1500.0 | 2024-05-21 | ||
| Enamine | EN300-800711-0.1g |
2138257-98-2 | 95% | 0.1g |
$1572.0 | 2024-05-21 | ||
| Enamine | EN300-800711-0.25g |
2138257-98-2 | 95% | 0.25g |
$1642.0 | 2024-05-21 | ||
| Enamine | EN300-800711-0.5g |
2138257-98-2 | 95% | 0.5g |
$1714.0 | 2024-05-21 | ||
| Enamine | EN300-800711-1.0g |
2138257-98-2 | 95% | 1.0g |
$1785.0 | 2024-05-21 | ||
| Enamine | EN300-800711-2.5g |
2138257-98-2 | 95% | 2.5g |
$3501.0 | 2024-05-21 | ||
| Enamine | EN300-800711-5.0g |
2138257-98-2 | 95% | 5.0g |
$5179.0 | 2024-05-21 | ||
| Enamine | EN300-800711-10.0g |
2138257-98-2 | 95% | 10.0g |
$7681.0 | 2024-05-21 |
2-{1-[(Tert-butoxy)carbonyl]-3-methylpiperidin-4-yl}-3-[(1-phenylethyl)carbamoyl]propanoic acid Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 2-{1-[(Tert-butoxy)carbonyl]-3-methylpiperidin-4-yl}-3-[(1-phenylethyl)carbamoyl]propanoic acid
Chemical Compound CAS No. 2138257-98-2: 2-{1-[(Tert-butoxy)carbonyl]-3-methylpiperidin-4-yl}-3-[(1-phenylethyl)carbamoyl]propanoic Acid
The chemical compound with CAS No. 2138257-98-2, known as 2-{1-[(Tert-butoxy)carbonyl]-3-methylpiperidin-4-yl}-3-[(1-phenylethyl)carbamoyl]propanoic acid, is a complex organic molecule with significant potential in various fields of research and application. This compound has garnered attention due to its unique structural features and promising biological properties, making it a subject of interest in drug discovery, material science, and advanced chemical synthesis.
Key Features of the Compound
The molecular structure of this compound is characterized by a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a methyl group at specific positions. The presence of the Boc group suggests that this compound may have been synthesized using standard protecting group strategies, which are commonly employed in peptide synthesis and related fields. Additionally, the propanoic acid moiety and the phenylethyl carbamate group further contribute to the compound's functional diversity.
Recent studies have highlighted the importance of such molecules in medicinal chemistry, particularly in the development of bioactive agents. The combination of a piperidine ring with other functional groups can lead to compounds with modulatory effects on various biological targets, such as enzymes, receptors, or ion channels. This makes 2-{1-[(Tert-butoxy)carbonyl]-3-methylpiperidin-4-yl}-3-[(1-phenylethyl)carbamoyl]propanoic acid a potential candidate for exploring therapeutic interventions in areas like neurodegenerative diseases, inflammation, or cancer.
Synthesis and Structural Insights
The synthesis of this compound likely involves multi-step organic reactions, including nucleophilic substitutions, amide bond formations, and protection/deprotection strategies. The use of tert-butoxycarbonyl as a protecting group is a common practice in peptide chemistry to prevent unwanted side reactions during synthesis. The methyl substitution on the piperidine ring adds steric bulk, which can influence the molecule's conformational flexibility and interactions with biological targets.
Recent advancements in asymmetric synthesis and catalytic methods have enabled more efficient routes to complex molecules like this one. Researchers are increasingly leveraging these techniques to optimize synthetic pathways, reduce costs, and improve the overall sustainability of chemical production processes.
Biological Activity and Applications
Preliminary biological evaluations suggest that 2-{1-[(Tert-butoxy)carbonyl]-3-methylpiperidin-4-yl}-3-[(1-phenylethyl)carbamoyl]propanoic acid exhibits interesting bioactivity profiles. For instance, its ability to modulate enzyme activity or bind to specific receptors makes it a valuable tool for studying cellular pathways and disease mechanisms.
In the context of drug discovery, this compound could serve as a lead molecule for developing novel therapeutics. Its structural features allow for further optimization through medicinal chemistry approaches, such as modifying substituents to enhance potency, selectivity, or pharmacokinetic properties.
Moreover, the compound's unique structure may find applications beyond medicine. For example, its ability to form stable amide bonds could make it useful in polymer chemistry or materials science for creating advanced materials with tailored properties.
Current Research Trends and Future Directions
Recent research trends indicate a growing interest in compounds that combine multiple functional groups to achieve multifunctional activity. This aligns with the concept of "molecular diversity," where molecules are designed to interact with multiple biological targets simultaneously.
In line with these trends, 2-{1-[(Tert-butoxy)carbonyl]-3-methyl
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